1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide
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Overview
Description
1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is a complex heterocyclic compound that features a unique combination of functional groups, including dichlorophenyl, furan, triazolo, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of the furan ring: This step involves the reaction of a furan derivative with the triazole intermediate under controlled conditions.
Attachment of the dichlorophenyl group: This can be done via a substitution reaction using a suitable dichlorophenyl halide.
Formation of the final compound: The final step involves the coupling of the intermediate with piperidine-4-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines .
Scientific Research Applications
1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolothiadiazines: These compounds share a similar triazole-thiazole core and exhibit various pharmacological activities.
1,3,4-Thiadiazoles: These compounds are known for their antimicrobial and anticancer properties.
Furan Derivatives: Compounds containing the furan ring are widely studied for their biological activities.
Uniqueness
1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is unique due to its combination of multiple pharmacophores within a single molecule. This allows it to interact with a diverse range of biological targets, potentially leading to multifaceted therapeutic effects .
Biological Activity
The compound 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide (CAS Number: 887223-01-0) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Property | Value |
---|---|
Molecular Formula | C21H19Cl2N5O3S |
Molecular Weight | 492.4 g/mol |
Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating up to 16 times more potency than standard antibiotics like ampicillin . The presence of the furan and thiazole moieties in this compound may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer activity of triazole derivatives has been well-documented. In vitro studies have demonstrated that compounds similar to our target compound exhibit cytotoxic effects against several cancer cell lines. For example:
- A related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
- Another study reported significant activity against breast cancer cell lines (T47D), with IC50 values of 27.3 μM for certain derivatives .
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been highlighted in various studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases . This suggests that our target compound may have therapeutic potential in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key structural features influencing activity include:
- Substituents on the triazole ring : Variations can significantly affect binding affinity to biological targets.
- Hydroxyl groups : The presence of hydroxyl groups enhances solubility and may improve interactions with enzymes or receptors .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications on the phenyl ring led to enhanced activity against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited an EC50 value significantly lower than traditional antibiotics .
- Cytotoxicity Assessment : In a comparative analysis of various triazole-containing compounds against breast cancer cell lines, one derivative was noted for its remarkable potency (IC50 = 27.3 μM), leading researchers to explore further modifications to enhance efficacy .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic use in oncology .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O3S/c22-12-3-4-13(14(23)10-12)16(27-7-5-11(6-8-27)18(24)29)17-20(30)28-21(32-17)25-19(26-28)15-2-1-9-31-15/h1-4,9-11,16,30H,5-8H2,(H2,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWXJGBWYMLQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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